1-Bromo-2-(dibromomethyl)-4-nitrobenzene
Overview
Description
1-Bromo-2-(dibromomethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H3Br3NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a dibromomethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibromomethyl)-4-nitrobenzene can be synthesized through a multi-step process involving the bromination of 4-nitrotoluene. The initial step involves the nitration of toluene to form 4-nitrotoluene. This is followed by bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(dibromomethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dibromomethyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Reduction of the nitro group results in the formation of 1-bromo-2-(dibromomethyl)-4-aminobenzene.
- Oxidation of the dibromomethyl group can lead to the formation of 1-bromo-2-(bromocarboxyl)-4-nitrobenzene.
Scientific Research Applications
1-Bromo-2-(dibromomethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dibromomethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)benzene: Similar structure but lacks the nitro group.
Dibromomethane: Contains two bromine atoms on a methane backbone, used as a solvent and in organic synthesis.
1-Bromo-2,4-dinitrobenzene: Contains two nitro groups, used in protein determination and enzyme assays.
Uniqueness: 1-Bromo-2-(dibromomethyl)-4-nitrobenzene is unique due to the presence of both a dibromomethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-(dibromomethyl)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUHRGJIGBNKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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